molecular formula C18H25NO5S B13053089 (R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid

(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid

Cat. No.: B13053089
M. Wt: 367.5 g/mol
InChI Key: QUHPPEUFDMGMPM-LLVKDONJSA-N
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Description

®-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the Boc protecting group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc protecting group is particularly useful for protecting amine functionalities during multi-step synthetic processes.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. Its unique structure allows for the exploration of new molecular interactions and pathways.

Medicine

In medicinal chemistry, ®-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid serves as a building block for the development of potential therapeutic agents. Its ability to protect amine groups makes it valuable in the synthesis of drug candidates.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid involves its ability to protect amine functionalities through the Boc group. This protection prevents unwanted side reactions during chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(Tert-butoxycarbonyl)-4-piperidone
  • ®-1-(Tert-butoxycarbonyl)-2-piperidinecarboxylic acid
  • ®-1-(Tert-butoxycarbonyl)-3-piperidinecarboxylic acid

Uniqueness

What sets ®-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid apart is its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for novel interactions and reactivity patterns that are not observed in simpler piperidine derivatives.

Properties

Molecular Formula

C18H25NO5S

Molecular Weight

367.5 g/mol

IUPAC Name

(5R)-5-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxylic acid

InChI

InChI=1S/C18H25NO5S/c1-11-9-12-10-13(15(20)21)25-14(12)18(23-11)5-7-19(8-6-18)16(22)24-17(2,3)4/h10-11H,5-9H2,1-4H3,(H,20,21)/t11-/m1/s1

InChI Key

QUHPPEUFDMGMPM-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC(=C2)C(=O)O

Canonical SMILES

CC1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC(=C2)C(=O)O

Origin of Product

United States

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